4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that features a brominated benzo[b]thiophene moiety fused with a hexahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through the Fiesselmann thiophene synthesis, which involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides.
Formation of the Hexahydroquinoline Structure: The hexahydroquinoline structure is synthesized through a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate under reflux conditions.
Coupling Reaction: The final step involves coupling the brominated benzo[b]thiophene with the hexahydroquinoline structure using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of organic semiconductors and conductive polymers .
Biology
In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features .
Medicine
The compound shows promise in medicinal chemistry for the development of new pharmaceuticals targeting various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene Derivatives: Compounds such as 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene.
Thiazole Derivatives: Compounds like [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides.
Uniqueness
The uniqueness of 4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combined structural features of benzo[b]thiophene and hexahydroquinoline, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
853331-50-7 |
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Molecular Formula |
C21H19BrN2OS |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
4-(3-bromo-1-benzothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H19BrN2OS/c1-11-13(10-23)17(18-14(24-11)8-21(2,3)9-15(18)25)20-19(22)12-6-4-5-7-16(12)26-20/h4-7,17,24H,8-9H2,1-3H3 |
InChI Key |
PHXGNBNWAILFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C4=CC=CC=C4S3)Br)C#N |
Origin of Product |
United States |
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